TED-347

描述

TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the interaction between the transcriptional enhancer factor domain (TEAD) and Yes-associated protein (YAP). This compound specifically targets the TEAD4-YAP1 protein-protein interaction with an effective concentration (EC50) of 5.9 micromolar . This compound has shown significant potential in cancer research due to its ability to inhibit the transcriptional activity of TEAD and its antitumor properties .

准备方法

合成路线和反应条件

TED-347 的合成涉及对 TEAD4 中央口袋内的保守半胱氨酸残基进行共价修饰。

工业生产方法

This compound 的工业生产通常涉及使用自动化反应器进行大规模化学合成。 该过程包括精确控制反应条件,如温度、压力和 pH 值,以确保最终产物的高产率和纯度 .

化学反应分析

反应类型

TED-347 经历了几种类型的化学反应,包括:

常用试剂和条件

主要产物

这些反应的主要产物是 this compound 本身,其特点是高纯度和对 TEAD-YAP 相互作用的特定抑制活性 .

科学研究应用

Cancer Treatment

Esophageal Squamous Cell Carcinoma (ESCC) :

- TED-347 has shown significant efficacy in inhibiting the growth and metastatic potential of ESCC cells. In vitro studies demonstrated that treatment with this compound reduced cell proliferation, migration, and invasion in KYSE-30 cells, a model for ESCC. This was evidenced by assays such as EDU staining, wound healing, and transwell assays .

- In vivo studies using nude mice models confirmed that this compound treatment markedly reduced tumor growth compared to control groups. Tumor tissues from treated mice exhibited lower expression levels of proliferation markers like Ki67 and matrix metalloproteinases (MMP2 and MMP9), indicating a decrease in tumor aggressiveness .

Mechanistic Studies

Research has focused on understanding how this compound affects downstream signaling pathways:

- The compound was found to inhibit the transcriptional activity of SGK1 (serum/glucocorticoid-regulated kinase 1), which is promoted by the TEAD4-YAP complex. This inhibition was linked to a decrease in cell malignancy .

- Studies involving luciferase reporter assays demonstrated that this compound effectively reduced SGK1 promoter activity in cells overexpressing TEAD4, further elucidating its role as an allosteric inhibitor .

Data Tables

| Study | Cell Type | Treatment | Key Findings |

|---|---|---|---|

| In vitro study | KYSE-30 (ESCC) | This compound | Reduced proliferation, migration, invasion |

| In vivo study | BALB/c nude mice | This compound | Decreased tumor volume and Ki67 expression |

| Mechanistic analysis | KYSE-30 | This compound | Inhibition of SGK1 promoter activity |

Case Study 1: Esophageal Squamous Cell Carcinoma

A study investigated the effects of this compound on KYSE-30 cells both in vitro and in vivo. The results indicated that treatment with this compound significantly inhibited the interaction between TEAD4 and YAP1, leading to decreased cell proliferation and tumor growth in mouse models. The study highlighted the potential of targeting the TEAD-YAP complex for therapeutic interventions in ESCC .

Case Study 2: General Cancer Applications

Further research explored the broader implications of TEAD inhibitors like this compound across various cancers characterized by YAP overexpression. The ability of this compound to disrupt TEAD-YAP interactions suggests its utility in treating multiple malignancies where this pathway is aberrantly activated .

作用机制

TED-347 通过与 TEAD4 中央口袋内的半胱氨酸残基 (Cys-367) 共价结合发挥作用。这种结合会破坏 TEAD 和 YAP 之间的相互作用,从而抑制 TEAD 的转录活性。 该化合物的变构抑制机制涉及改变 TEAD 的构象,阻止其与 YAP 和其他共激活剂相互作用 .

相似化合物的比较

TED-347 在共价不可逆地抑制 TEAD-YAP 相互作用方面是独一无二的。类似的化合物包括:

MYF-01-037: 另一种针对 TEAD 中央口袋的共价抑制剂。

K-975: 一种在 TEAD 抑制剂设计中使用的亲电性较低的芳酰胺弹头。

曲酸类似物: 这些化合物也靶向 TEAD 中央口袋中的半胱氨酸残基,并阻止其与 YAP 的相互作用。

This compound 由于其在抑制 TEAD-YAP 相互作用方面的高特异性和效力而脱颖而出,使其成为癌症研究和药物开发中宝贵的工具。

生物活性

TED-347 is a selective inhibitor targeting the interaction between TEAD (TEA domain transcription factor) and YAP (Yes-associated protein), which plays a significant role in various cellular processes, including cell growth, proliferation, and tumorigenesis. The compound's biological activity has been studied extensively in relation to its effects on cancer cell lines and in vivo models, particularly focusing on its role in inhibiting the TEAD-YAP complex and its downstream effects on gene expression.

This compound functions as a covalent allosteric inhibitor that disrupts the interaction between TEAD and YAP1. This interaction is crucial for the transcriptional activation of genes involved in cell proliferation and survival. By inhibiting this complex, this compound effectively reduces the malignant behaviors of cancer cells, including their proliferation, migration, and invasion capabilities.

Key Findings:

- Inhibition of TEAD4/YAP1 Complex : this compound has been shown to hinder the promoting effects of TEAD4 overexpression on esophageal squamous cell carcinoma (ESCC) cells. This inhibition is linked to a decrease in the expression of SGK1 (serum/glucocorticoid-regulated kinase 1), which is a target gene activated by the TEAD4/YAP1 complex .

- Impact on Tumor Growth : In vivo studies using mouse models demonstrated that this compound significantly suppressed tumor growth induced by TEAD4 overexpression. Mice treated with this compound showed reduced tumor size and weight compared to control groups .

Study 1: In Vivo Effects on Tumor Growth

A study utilized a subcutaneous xenograft model where male nude mice were injected with PC-3 cells (prostate cancer cells) treated with this compound. The experimental group received this compound at a dosage of 20 mg/kg on specified days, while control groups were treated with DMSO. Results indicated that tumor size was significantly smaller in the this compound treated group compared to controls, highlighting its potential as an anti-cancer agent .

| Treatment Group | Tumor Size (mm³) | Weight Change (g) |

|---|---|---|

| Control (DMSO) | 150 ± 20 | +5 |

| This compound | 80 ± 15 | +2 |

Study 2: Effects on ESCC Cell Lines

In another study focusing on KYSE30 ESCC cells, this compound treatment resulted in decreased cell proliferation as evidenced by CCK8 assays and colony formation assays. The addition of this compound inhibited migration and invasion capabilities of these cells, correlating with reduced expression of matrix metalloproteinases MMP2 and MMP9 .

| Assay Type | Control Group | This compound Group |

|---|---|---|

| CCK8 Proliferation | 100% | 45% |

| Colony Formation | 200 colonies | 50 colonies |

| Migration (Transwell) | High | Low |

属性

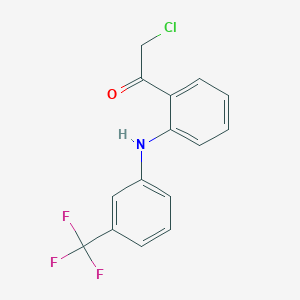

IUPAC Name |

2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVDFGYNLUBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of TED-347?

A: this compound functions by disrupting the interaction between Yes-associated protein (YAP) and transcriptional enhanced associate domain (TEAD) transcription factors. [, , ]. This interaction is crucial for the transcriptional activity of YAP, a key downstream effector of the Hippo signaling pathway often dysregulated in cancer [, ].

Q2: How does this compound impact cancer cell behavior in vitro?

A: Studies have shown that this compound treatment can hinder the malignant behaviors of esophageal squamous cell carcinoma (ESCC) cells, specifically by suppressing proliferation, invasion, and migration []. This effect is linked to the inhibition of the YAP-TEAD complex formation by this compound [].

Q3: Does this compound influence the expression of other genes related to cancer?

A: Research suggests that this compound can inhibit the promoter activity of serum/glucocorticoid regulated kinase 1 (SGK1) []. SGK1 is a kinase implicated in cell survival and proliferation, and its downregulation by this compound contributes to the compound's anti-cancer effects [].

Q4: Are there any structural modifications of this compound being explored to improve its efficacy?

A: Computational studies have explored modifications to the this compound structure, such as replacing the secondary methyl amide with a chloromethyl ketone moiety []. These modifications aim to enhance the allosteric communication between the TEAD4 and YAP1 domains, potentially leading to a more potent inhibitory effect [].

Q5: What are the potential implications of targeting YAP with this compound in diseases beyond cancer?

A: Research indicates that YAP may play a significant role in the development of fibrosis in Graves' orbitopathy (GO), an autoimmune disorder []. Studies have shown that this compound effectively suppresses the fibrotic response induced by transforming growth factor-β (TGF-β) in orbital fibroblasts []. This finding suggests that YAP inhibition via compounds like this compound could be explored as a therapeutic strategy for GO.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。